1,2,5-Oxadiazol-3-amine hydrochloride
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Overview
Description
1,2,5-Oxadiazol-3-amine hydrochloride is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and as a high-energy material. The presence of the oxadiazole ring imparts unique chemical and physical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Oxadiazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of hydrazide analogs with carbon disulfide in the presence of potassium hydroxide and ethanol. The reaction mixture is refluxed until the evolution of hydrogen sulfide ceases . Another method includes the reaction of amidoxime with nitriles under acidic catalytic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide to form nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in trifluoroacetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
1,2,5-Oxadiazol-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, its derivatives have been studied for their ability to inhibit enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), which plays a role in tumor immune evasion . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
1,2,5-Oxadiazol-3-amine hydrochloride can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Explored for its potential as an energetic material.
The uniqueness of this compound lies in its specific ring structure and the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C2H4ClN3O |
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Molecular Weight |
121.52 g/mol |
IUPAC Name |
1,2,5-oxadiazol-3-amine;hydrochloride |
InChI |
InChI=1S/C2H3N3O.ClH/c3-2-1-4-6-5-2;/h1H,(H2,3,5);1H |
InChI Key |
LWKFJIPWNYBCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NON=C1N.Cl |
Origin of Product |
United States |
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